molecular formula C13H19NO B4722464 N-butyl-3,5-dimethylbenzamide

N-butyl-3,5-dimethylbenzamide

Cat. No.: B4722464
M. Wt: 205.30 g/mol
InChI Key: SFBUGRSGACNSHS-UHFFFAOYSA-N
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Description

N-butyl-3,5-dimethylbenzamide is a useful research compound. Its molecular formula is C13H19NO and its molecular weight is 205.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 205.146664230 g/mol and the complexity rating of the compound is 193. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Reactions and Properties

  • Chemical Reactions : N-butyl-3,5-dimethylbenzamide, similar to other dimethylbenzamides, participates in various chemical reactions. For instance, studies have shown that N-[(α-acetoxy)-4-pyridylmethyl]-3,5-dimethylbenzamide reacts with alkyl isocyanates to form different compounds depending on the isocyanate used. This reaction highlights the versatility and reactivity of dimethylbenzamides (Braña et al., 1990).

  • Metabolism and Kinetics : this compound shares properties with other benzamides like N-picolyl-3,5-dimethylbenzamides, which have been studied for their metabolic and kinetic properties. These studies provide insights into the behavior of similar compounds in biological systems (García de Jalón et al., 1979).

  • Synthetic Utility : Research has explored the synthetic utility of N,N-dimethylbenzamide and related compounds, suggesting potential applications in the synthesis of other chemicals. For example, N,N-dimethylbenzamide reacts with vicinal cis-diols to form specific acetals, indicating its utility in chemical synthesis (Hanessian & Moralioglu, 1972).

Catalysis and Oxidation Studies

  • Oxidative Processes : Studies on the oxidation of methyl groups in N,N-dimethylbenzamides have been conducted. These investigations can provide insights into the oxidative behavior of this compound, as it shares structural similarities (Iley et al., 1990).

  • Catalytic Applications : Dichlorodioxomolybdenum(VI) complexes containing N,N-dimethylbenzamide have been evaluated as catalysts in oxidative processes. This suggests that this compound could potentially be used in similar catalytic applications (Julião et al., 2019).

Analytical and Physical Studies

  • Hydration Studies : The hydration of N,N-dimethylbenzamide invarious solvent mixtures has been studied, providing insights into the molecular level structure and hydration behavior of similar compounds like this compound. This kind of research is crucial for understanding how these compounds interact in different environments (Kobayashi & Matsushita, 1990).
  • Kinetics Study : The kinetics of reactions involving dimethylbenzamides, such as the Hofmann Degradation reaction, have been investigated. This research can be relevant to understanding the behavior of this compound under similar reaction conditions (Hong-bo, 2010).

Properties

IUPAC Name

N-butyl-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-4-5-6-14-13(15)12-8-10(2)7-11(3)9-12/h7-9H,4-6H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFBUGRSGACNSHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC(=CC(=C1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.